Fluorodeoxyglucose F18

Descripción general

Descripción

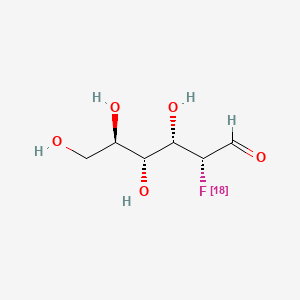

2-deoxy-2-((18)F)fluoro-alpha-D-glucose is a 2-deoxy-2-((18)F)fluoro-D-glucopyranose and a 2-deoxy-2-fluoro-alpha-D-glucose.

Fludeoxyglucose F 18 Injection is a positron emitting radiopharmaceutical containing no-carrier added radioactive 2-deoxy-2-[18F]fluoro-D-g1ucose, which is used for diagnostic purposes in conjunction with Positron Emission Tomography (PET). It is administered by intravenous injection.

The compound is given by intravenous injection to do POSITRON-EMISSION TOMOGRAPHY for the assessment of cerebral and myocardial glucose metabolism in various physiological or pathological states including stroke and myocardial ischemia. It is also employed for the detection of malignant tumors including those of the brain, liver, and thyroid gland. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1162)

Actividad Biológica

Fluorodeoxyglucose F18 (FDG) is a radiolabeled glucose analog widely utilized in positron emission tomography (PET) imaging to assess metabolic activity in tissues. Its biological activity is primarily linked to glucose metabolism, making it a critical tool in oncology, neurology, and cardiology.

FDG mimics glucose and is transported into cells via glucose transporter proteins, particularly GLUT1 and GLUT3. Once inside the cell, FDG undergoes phosphorylation by hexokinase to form FDG-6-phosphate. Unlike glucose, FDG lacks a hydroxyl group at the 2-position, preventing its further metabolism through glycolysis. Consequently, FDG-6-phosphate remains trapped within the cell until it is dephosphorylated, a process that occurs slowly in many tumor cells due to their low levels of glucose-6-phosphatase. This accumulation reflects the tissue's metabolic activity and is particularly pronounced in high-glucose-utilizing cells such as cancerous tissues and inflamed areas .

Pharmacokinetics

FDG exhibits rapid distribution throughout the body post-intravenous administration. The optimal imaging window for PET scanning is typically between 30 to 40 minutes after injection, allowing for adequate clearance of background activity . The effective half-life of FDG varies across three phases: approximately 0.2-0.3 minutes (initial distribution), 10-13 minutes (intermediate phase), and 80-95 minutes (terminal phase) .

Oncology

FDG-PET is extensively used for the diagnosis, staging, and monitoring of various malignancies. The sensitivity of FDG-PET in detecting tumors has been documented across numerous studies:

- Sensitivity in Malignancies : A study indicated that FDG-PET identified primary carcinoma in 38.2% of patients with undefined pathological types and varying sensitivities among different cancer types (e.g., 29.8% for squamous cell carcinoma) .

- Case Study : In one clinical case involving a patient with thyroid carcinoma, FDG-PET successfully detected metastatic lesions that were not visible on conventional imaging methods, leading to a change in management strategy .

Neurology

In neurological applications, FDG-PET helps differentiate between various forms of dementia by assessing regional glucose metabolism:

- Alzheimer's Disease vs. Other Dementias : Research comparing patients with Alzheimer's disease to those with mild cognitive impairment demonstrated distinct patterns of glucose uptake, aiding in differential diagnosis .

Cardiology

FDG-PET is also employed to evaluate myocardial viability and ischemia:

- Myocardial Ischemia Assessment : Studies have shown that areas of increased FDG uptake correlate with regions of myocardial ischemia, providing valuable insights into cardiac health .

Research Findings

Recent research has further elucidated the biological activity of FDG:

- Metabolic Pathways : A study highlighted that tumor cells exhibit increased hexokinase activity and GLUT expression, facilitating enhanced uptake of FDG compared to normal tissues .

- Inflammation Detection : FDG's ability to accumulate in inflamed tissues has been utilized for diagnosing infections and inflammatory diseases, demonstrating its versatility beyond oncology .

Data Summary

The following table summarizes key findings related to the biological activity of FDG across different fields:

Aplicaciones Científicas De Investigación

Oncology

1. Tumor Detection and Staging

F-18 FDG PET imaging is a cornerstone in the diagnosis and staging of various cancers. It is particularly effective in identifying malignant tumors due to their increased glucose metabolism compared to normal tissues. The FDA has recognized its effectiveness in evaluating malignancies, noting that it assists in determining abnormal glucose metabolism in patients with known or suspected cancer .

2. Monitoring Treatment Response

F-18 FDG PET is also employed to monitor the response to treatment in oncologic patients. Studies have shown that changes in F-18 FDG uptake can correlate with therapeutic efficacy, allowing clinicians to adjust treatment plans accordingly. For instance, a study indicated that patient management changed based on F-18 FDG PET results in 72 cases (24% of patients) when other diagnostic tools failed .

Neurology

F-18 FDG PET has applications beyond oncology; it is also used in neurology to assess brain metabolism. Conditions such as epilepsy and Alzheimer's disease show altered glucose metabolism patterns detectable by F-18 FDG PET. For example, increased uptake can indicate areas of seizure activity .

Infection Diagnostics

Infectious diseases can also be evaluated using F-18 FDG PET imaging. The method has proven useful for identifying the source of fever of unknown origin or inflammatory conditions when conventional diagnostic methods fail. In a study involving 449 patients, treatment plans were modified based on findings from F-18 FDG PET scans in approximately 20% of cases .

Case Study 1: Lymphoma Staging

A prospective study involving 50 patients with Hodgkin's and non-Hodgkin's lymphoma assessed the utility of F-18 FDG PET for staging prior to treatment. Patients underwent both PET imaging and bone marrow biopsy within four weeks, providing a direct comparison between imaging results and pathological findings. The study aimed to determine whether increased marrow uptake indicated disease involvement .

Case Study 2: Hepatic Malignancies

F-18 FDG PET has been instrumental in diagnosing and staging hepatic tumors such as hepatocellular carcinoma and cholangiocarcinoma. A study highlighted its role in assessing glucose utilization in liver tumors, which aids in establishing diagnoses and predicting therapeutic responses .

Table 1: Applications of F-18 FDG by Medical Specialty

Table 2: Impact of F-18 FDG on Treatment Decisions

Propiedades

IUPAC Name |

(2S,3R,4S,5S,6R)-3-(18F)fluoranyl-6-(hydroxymethyl)oxane-2,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2/t2-,3-,4-,5-,6+/m1/s1/i7-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCXUVYAZINUVJD-AHXZWLDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)F)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)[18F])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50894178 | |

| Record name | Fludeoxyglucose F18 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105851-17-0 | |

| Record name | 2-Deoxy-2-(fluoro-18F)-α-D-glucopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105851-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fludeoxyglucose F 18 [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105851170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fludeoxyglucose F18 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-D-FLUDEOXYGLUCOPYRANOSE F-18 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SBT3GBX27W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.